molecular formula C11H9F3O2 B14226586 1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone

1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone

Cat. No.: B14226586
M. Wt: 230.18 g/mol
InChI Key: AWNMTUVVHAIFRX-VHSXEESVSA-N
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Description

1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone typically involves the trifluoromethylation of suitable precursors. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction conditions often involve the use of a strong base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic attack on the carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using similar reagents and conditions as described above. The scalability of the reaction and the availability of reagents like TMSCF3 make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, diols, and various substituted derivatives .

Scientific Research Applications

1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone is unique due to the combination of the trifluoromethyl group, oxirane ring, and ethanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone

InChI

InChI=1S/C11H9F3O2/c1-6(15)9-10(16-9)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10H,1H3/t9-,10+/m0/s1

InChI Key

AWNMTUVVHAIFRX-VHSXEESVSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(=O)C1C(O1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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